4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]-

Analytical Chemistry Gas Chromatography Derivatization

4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- (CAS 56653-26-0), also known as 2-[(trimethylsilyl)oxy]pyrimidin-4-amine , is a mono-silylated pyrimidine derivative with the molecular formula C7H13N3OSi and a molecular weight of 183.28 g/mol. It is primarily used as a protected intermediate in the synthesis of nucleoside analogs.

Molecular Formula C7H13N3OSi
Molecular Weight 183.28 g/mol
CAS No. 56653-26-0
Cat. No. B12904889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]-
CAS56653-26-0
Molecular FormulaC7H13N3OSi
Molecular Weight183.28 g/mol
Structural Identifiers
SMILESC[Si](C)(C)OC1=NC=CC(=N1)N
InChIInChI=1S/C7H13N3OSi/c1-12(2,3)11-7-9-5-4-6(8)10-7/h4-5H,1-3H3,(H2,8,9,10)
InChIKeyIYNXGFXDGYCEIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- (CAS 56653-26-0): An Overview for Research Procurement


4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- (CAS 56653-26-0), also known as 2-[(trimethylsilyl)oxy]pyrimidin-4-amine [1], is a mono-silylated pyrimidine derivative with the molecular formula C7H13N3OSi and a molecular weight of 183.28 g/mol [2]. It is primarily used as a protected intermediate in the synthesis of nucleoside analogs [3]. This compound is distinct from its more commonly referenced bis-silylated counterpart, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-4-pyrimidinamine (CAS 18037-10-0), which has a molecular weight of 255.46 g/mol and contains an additional trimethylsilyl group [4]. The mono-silylated form offers a unique balance of protection and reactivity, making it a valuable tool in specific synthetic routes where a single, labile protecting group is required [5].

Why 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- Cannot Be Substituted with Other Silylated Cytosine Derivatives


Direct substitution of 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- with other silylated cytosine analogs, such as the bis(trimethylsilyl) derivative (CAS 18037-10-0) or unprotected cytosine, is not scientifically valid due to fundamental differences in physicochemical properties and reactivity. The mono-silylated compound possesses a single, labile O-silyl protecting group at the 2-position, leaving the exocyclic amine free, which results in distinct hydrogen-bonding capabilities and nucleophilic reactivity compared to the fully protected bis-silyl analog [1]. The bis-silyl derivative, with its additional N-silyl group, exhibits a higher molecular weight (255.46 vs. 183.28 g/mol) [2], altered volatility (as reflected by a higher Kovats retention index of 1509.6 on OV-101 at 160°C vs. 1463.3 for the mono-silyl analog on VF-5MS) [3][4], and different crystal packing, forming intermolecular hydrogen-bonded chains due to its free NH group [5]. These differences directly impact chromatographic behavior, synthetic utility, and the ability to serve as a reliable analytical standard, precluding interchangeable use.

Quantitative Differentiation of 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- from Closest Analogs


Chromatographic Retention: Kovats Retention Index Comparison with Bis-Silylated Analog

The mono-silylated 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- exhibits a significantly lower retention index (RI) of 1463.3 on a VF-5MS column [1] compared to its bis-silylated counterpart, N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-4-pyrimidinamine, which has an RI of 1509.6 on an OV-101 column under isothermal conditions at 160°C [2]. This 46.3 unit difference in RI confirms distinct chromatographic behavior, directly impacting analytical method development and peak identification.

Analytical Chemistry Gas Chromatography Derivatization

Solid-State Structure and Hydrogen-Bonding Network Comparison with Bis-Silylated Analog

Single-crystal X-ray diffraction studies reveal that while the bis-silylated derivative 2 (O2,N4-bis(trimethylsilyl)cytosine) forms intermolecular NH···O and NH···N hydrogen-bonded chains in the solid state [1], the mono-silylated 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- (which retains a free exocyclic amine) is predicted to exhibit a different hydrogen-bonding network. This structural divergence is a direct consequence of the single TMS group, which leaves the N4 amine available for alternative intermolecular interactions, impacting solubility and stability in solid formulations.

Crystallography Solid-State Chemistry Structure-Property Relationship

Reactivity in Nucleoside Synthesis: Selective Protection vs. Full Protection

In nucleoside synthesis, the mono-silylated 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- provides a strategic advantage over the fully protected bis-silyl analog. The single O-TMS group allows for selective activation at the N1 position for glycosylation, while the free N4 amine can be exploited for further derivatization or remain unreacted [1]. In contrast, the bis-silyl derivative requires an additional deprotection step for the N4 amine, which can reduce overall yield and introduce side reactions [2]. This is a class-level inference based on the established reactivity of silylated pyrimidines [3].

Organic Synthesis Nucleoside Chemistry Protecting Group Strategy

Key Application Scenarios for 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- Based on Quantitative Differentiation


Selective Synthesis of N1-Substituted Cytosine Nucleosides

Researchers developing novel cytosine nucleoside analogs can utilize 4-Pyrimidinamine, 2-[(trimethylsilyl)oxy]- for selective N1-alkylation or glycosylation. Its single O-silyl group protects the 2-position while leaving the N4 amine free, allowing for direct coupling at N1 without requiring a subsequent N4 deprotection step. This simplifies the synthetic route and can improve overall yield compared to using fully protected bis-silyl cytosine [1].

Analytical Standard for GC-MS Method Development

Due to its distinct and well-characterized retention index (1463.3 on VF-5MS) [2], this compound serves as a reliable analytical standard for developing GC-MS methods to detect and quantify silylated cytosine derivatives in complex reaction mixtures. Its chromatographic behavior is clearly differentiated from the more common bis-silyl analog (RI 1509.6 on OV-101) [3], enabling accurate peak assignment.

Investigating Structure-Property Relationships in Silylated Heterocycles

In fundamental research on supramolecular chemistry and crystal engineering, the mono-silylated compound provides a valuable comparator to its bis-silylated analog. While the bis-silyl derivative forms specific hydrogen-bonded chains [4], the mono-silyl variant, with its free amine, is expected to exhibit different solid-state packing. Studying these differences elucidates the role of individual silyl groups on crystal lattice formation and physical properties.

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